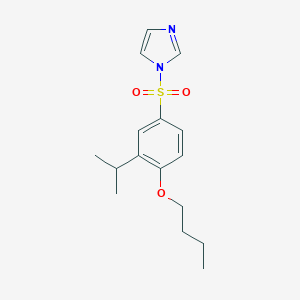
butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether, also known as BIIPES, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. In particular, this compound has been shown to inhibit the activity of the proteasome, a protein complex that plays a critical role in the degradation of cellular proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, suggesting that it may have potential applications in the treatment of inflammatory diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, this compound has been shown to exhibit potent biological activity at low concentrations, making it a useful tool for studying protein-protein interactions and enzyme activity. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are several future directions for research on butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether. One area of interest is the development of new anticancer drugs based on the structure of this compound. Another area of interest is the study of the role of this compound in regulating protein degradation and turnover in cells. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
Butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether can be synthesized through a multi-step process that involves the reaction of 2-isopropylphenol with butyl chloroformate to produce 2-isopropylphenyl butyl carbonate. The resulting compound is then reacted with sodium hydride and 1H-imidazole-1-sulfonyl azide to yield this compound.
Wissenschaftliche Forschungsanwendungen
Butyl 4-(1H-imidazol-1-ylsulfonyl)-2-isopropylphenyl ether has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor activity and could be used as a lead compound for developing new anticancer drugs. In biochemistry, this compound has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
Molekularformel |
C16H22N2O3S |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1-(4-butoxy-3-propan-2-ylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C16H22N2O3S/c1-4-5-10-21-16-7-6-14(11-15(16)13(2)3)22(19,20)18-9-8-17-12-18/h6-9,11-13H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
SMJNUCGTOUZREL-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)C(C)C |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)








